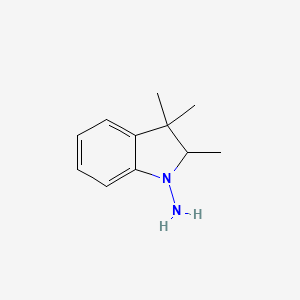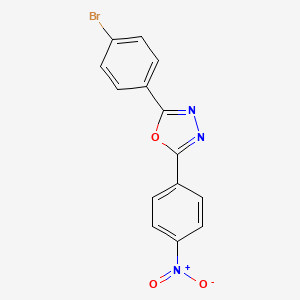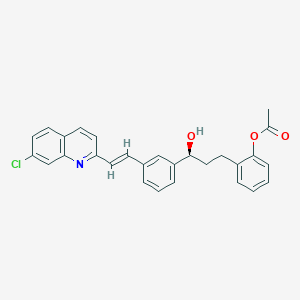![molecular formula C16H13N3O6 B12915890 5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole CAS No. 113296-51-8](/img/structure/B12915890.png)
5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole is a complex organic compound characterized by the presence of nitrophenyl and isoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrophenol with an appropriate alkylating agent to form 3-nitrophenoxyalkane. This intermediate is then reacted with 4-nitrobenzaldehyde under conditions that promote the formation of the isoxazole ring, such as using a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation reactions.
Major Products Formed
Reduction: Amines are formed from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The isoxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl isoxazole: Similar structure but lacks the 3-nitrophenoxy group.
3-Nitrophenyl isoxazole: Similar structure but lacks the 4-nitrophenyl group.
Uniqueness
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole is unique due to the presence of both 3-nitrophenoxy and 4-nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
113296-51-8 |
|---|---|
Molecular Formula |
C16H13N3O6 |
Molecular Weight |
343.29 g/mol |
IUPAC Name |
5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H13N3O6/c20-18(21)12-6-4-11(5-7-12)16-9-15(25-17-16)10-24-14-3-1-2-13(8-14)19(22)23/h1-8,15H,9-10H2 |
InChI Key |
GOBMDCSJSPABNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12915807.png)




![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)

![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)





